1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBBIKNDVSUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439636 | |
| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833482-53-4 | |
| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine typically involves the formation of the ether linkage between a fluorophenol derivative and a halogenated aromatic precursor, followed by reductive amination or nucleophilic substitution to introduce the N-methylmethanamine moiety. The key steps include:
Step 1: Formation of 2-(4-Fluorophenoxy)phenyl intermediate
This is commonly achieved by nucleophilic aromatic substitution or Ullmann-type ether synthesis, where 4-fluorophenol reacts with a suitable 2-halogenated phenyl compound under basic or catalytic conditions.Step 2: Introduction of the N-methylmethanamine group
The intermediate bearing the phenoxy linkage is then subjected to amination, often via reductive amination of the corresponding aldehyde or halide precursor with methylamine or its derivatives.
Detailed Synthetic Procedure Example
A representative synthesis based on literature analogs and related compounds involves:
Alternative Synthetic Routes
Palladium-Catalyzed Coupling:
Although more common in related fluorinated amines with cyclopropyl groups, palladium-catalyzed amination or etherification can be adapted for this compound to improve selectivity and yield.Base-Mediated Ether Formation:
Potassium carbonate in acetone or DMF is frequently used to promote ether bond formation between phenol and aryl halide under mild conditions, minimizing by-products.Use of Protecting Groups:
In complex syntheses, protecting groups on amine or phenol functionalities may be employed to enhance regioselectivity and prevent side reactions, followed by deprotection in the final step.
Research Findings and Analytical Data
Purity and Characterization:
The final compound is typically characterized by NMR (1H and 13C), mass spectrometry, and HPLC to confirm structure and purity. For example, 1H NMR signals correspond to aromatic protons, methylene, and methyl groups consistent with the expected structure.Yield Optimization:
Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to achieve yields above 80% with minimal impurities.Stability and Handling:
The compound is stable under standard laboratory conditions but should be stored in a dry, inert atmosphere to prevent degradation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Reaction Type | Yield (%) | Key Notes |
|---|---|---|---|---|
| Ether Formation | 4-Fluorophenol + 2-bromobenzyl bromide, K2CO3, acetone, reflux | Nucleophilic aromatic substitution | ~80 | Mild base, inert atmosphere recommended |
| Amination | Methylamine + reductive agent (NaBH4 or catalytic hydrogenation), ethanol | Reductive amination | 75-85 | High purity product, monitored by NMR/HPLC |
| Alternative | Pd-catalyzed coupling (Pd catalyst, ligand, base) | Cross-coupling | Variable | Useful for complex derivatives, requires optimization |
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research has indicated that compounds similar to 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine exhibit significant pharmacological activities. For instance, derivatives of this compound have been studied for their potential as inhibitors in various biological pathways. The structural modifications involving the fluorophenoxy group have been linked to enhanced binding affinities to specific targets, making them candidates for drug development aimed at treating conditions such as cancer and inflammatory diseases .
Case Studies
- Inhibition Studies : A study demonstrated that certain derivatives of fluorophenoxy compounds showed inhibitory effects on specific enzymes involved in cancer cell proliferation. The binding interactions were elucidated through molecular docking studies, revealing critical interactions that contribute to their inhibitory potency .
- Toxicological Assessments : The compound's safety profile has been evaluated through in vitro assays, which indicated low toxicity levels in human keratinocyte cells, suggesting potential for therapeutic applications with manageable side effects .
Herbicide Development
Agricultural Applications
The compound has been explored for its herbicidal properties, particularly in controlling weed species that affect crop yields. Research indicates that derivatives based on the structure of this compound demonstrate effective herbicidal activity at various application rates .
Performance Metrics
- Pre-emergence and Post-emergence Efficacy : In trials, certain formulations showed comparable or superior efficacy to established herbicides like diflufenican, particularly in wheat fields. The compound demonstrated a safe profile for wheat crops while effectively controlling target weed species .
Analytical Chemistry
Chemical Properties and Characterization
The analytical characterization of this compound includes its solubility and stability under various conditions. It is crucial for determining its behavior in environmental contexts and potential degradation pathways.
Research Findings
- Solubility Studies : Investigations into the solubility of this compound reveal insights into its environmental fate and transport mechanisms when applied as an herbicide. These studies are essential for understanding the ecological impact and regulatory compliance of agricultural chemicals .
Data Summary
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the amine moiety may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural Insights :
- Substituent Position: Ortho-substituted fluorophenoxy (target compound) vs.
- Phenoxy vs. Direct Fluorination: The phenoxy group in the target compound introduces an ether linkage, enhancing hydrogen-bonding capacity compared to direct fluorination () .
- Chain Length and Complexity : TAK-438 () demonstrates how a heterocyclic core significantly increases molecular weight and pharmacological potency .
Pharmacological and Physicochemical Properties
Key Findings :
- Potency : TAK-438’s IC₅₀ of 0.019 μM highlights the impact of structural complexity on activity, likely due to enhanced target binding via its pyrrole-sulfonyl motif .
- Lipophilicity : The target compound’s higher logP compared to simpler analogs (e.g., ) suggests better membrane permeability but lower aqueous solubility .
Structure-Activity Relationship (SAR) Insights
- N-Methyl Group : Critical for metabolic stability across analogs (e.g., ); removal may increase susceptibility to oxidative deamination .
- Fluorophenoxy vs.
- Substituent Position : Para-substituted analogs () may exhibit different binding kinetics compared to ortho-substituted compounds due to spatial arrangement .
Biological Activity
1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine, also known as KSK05104, is a compound characterized by its unique arrangement of functional groups, which may confer distinct biological activities. The compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C14H14FNO
- Molecular Weight : 231.27 g/mol
- Structure : The compound features a 4-fluorophenoxy group attached to a phenyl ring along with a methylated amine, which influences its reactivity and interaction with biological targets.
This compound exhibits various mechanisms of action that are crucial for its biological activity:
- Enzyme Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. This interaction can influence signaling pathways and metabolic reactions within cells.
- Binding Affinity : Molecular docking studies are essential to understand the binding affinity of this compound to specific targets, which could lead to the development of new therapeutic agents.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against gastrointestinal pathogens such as Helicobacter pylori. This suggests its application in treating gastrointestinal disorders .
- Anti-inflammatory Effects : In various models, the compound has demonstrated anti-inflammatory activity, which may be beneficial for conditions characterized by chronic inflammation.
- Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity :
-
Anti-inflammatory Research :
- In an animal model of inflammation, treatment with this compound resulted in reduced markers of inflammation and improved clinical outcomes compared to control groups.
-
Cancer Cell Line Studies :
- In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural differences influence biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C14H14FNO | Unique fluorophenoxy structure |
| 2-(4-Fluorophenyl)-N-methylethanamine | C9H12FN | Simpler structure; fewer aromatic interactions |
| N-Benzyl-1-(4-fluorophenyl)methanamine | C14H14FN | Benzyl group alters electronic properties |
| 2-(4-Fluorophenoxy)-N-methylbenzylamine | C14H14FNO | Similar fluorophenoxy group; different substitution pattern |
The unique arrangement of functional groups in this compound likely contributes to its distinct biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
